7-Methylthieno[2,3-b]quinoline-2-carboxylic acid
Overview
Description
7-Methylthieno[2,3-b]quinoline-2-carboxylic acid is a compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid, they do provide insights into the synthesis, structure, and biological activity of related quinoline derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of 7-(3-amino- or 3-aminomethyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids includes the introduction of amino groups and a pyrrolidine ring to the quinoline core . Similarly, the synthesis of 7-heterocycle-substituted quinoxalinecarboxylic acids involves the attachment of a substituted phenyl group through a urethane linkage at the C-7 position . These methods could potentially be adapted for the synthesis of 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid by incorporating a methylthieno group at the appropriate position on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be modified with various substituents that influence the compound's properties and biological activity. For example, the presence of a methyl or phenyl group in the pyrrolidine ring of certain quinolones affects their antibacterial activity . The molecular modeling study of pyrrolo[3,2-c]quinoline derivatives as inhibitors of kynurenine-3-hydroxylase also highlights the importance of the substituents in determining the binding affinity and selectivity of these compounds . The molecular structure of 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid would likely exhibit similar considerations regarding the influence of the methylthieno substituent on its biological activity.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often facilitated by their functional groups. The reductive lactamisation of tetrahydro[1,4]thiazino[2,3-h]quinoline-8-carboxylic acids, for example, is a reaction that involves the reduction of nitro groups and the formation of lactam rings . The reactivity of 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid would depend on the presence and position of reactive functional groups, such as carboxylic acid, which could undergo reactions like decarboxylation or esterification.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the water solubility of a quinoxalinecarboxylic acid derivative was enhanced by the introduction of a carboxyphenyl carbamoyloxymethyl imidazole group . The physical and chemical properties of 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid would need to be empirically determined, but it is reasonable to assume that the methylthieno group would impact its overall properties, potentially affecting its solubility and stability.
Scientific Research Applications
Anticorrosive Materials
Quinoline derivatives, including potentially 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid, are recognized for their effectiveness as anticorrosive agents. These compounds form stable chelating complexes with metallic surfaces, offering protection against corrosion. Their high electron density and ability to adsorb onto metallic surfaces make them valuable in materials science and industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).
Organic Synthesis
Research into quinoline derivatives has also extended into the synthesis of complex organic molecules, including pyrimido[4,5-b]quinolines and their thio analogues. These efforts highlight the versatility of quinoline structures in facilitating the synthesis of biologically potent molecules with significant therapeutic importance. This suggests that derivatives like 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid could be key intermediates or end products in the synthesis of novel compounds (R. Nandha Kumar, T. Suresh, A. Mythili, P. Mohan, 2001).
Biological Activities
Quinoline derivatives are recognized for a broad spectrum of biological activities, including antitumor, antimalarial, antibacterial, and antifungal properties. This extensive range of bioactivities suggests that specific derivatives like 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid may hold potential in drug discovery and development, particularly in the search for new treatments for various diseases (Xiao-fei Shang et al., 2018).
Optoelectronic Materials
The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This suggests that derivatives such as 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid could play a role in developing materials for electronic devices, luminescent elements, and photoelectric conversion elements, highlighting their importance in material science and engineering (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Environmental Impact and Degradation
Understanding the degradation mechanisms of quinoline compounds is crucial due to their use in various industries and potential environmental impact. The complexity of their bicyclic structure makes them resistant to natural decomposition, prompting research into efficient degradation technologies. This area of study is important for environmental protection and the safe utilization of quinoline derivatives (Yanhong Luo et al., 2020).
Safety And Hazards
properties
IUPAC Name |
7-methylthieno[2,3-b]quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-7-2-3-8-5-9-6-11(13(15)16)17-12(9)14-10(8)4-7/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFBAYHWAROTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354660 | |
Record name | 7-methylthieno[2,3-b]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylthieno[2,3-b]quinoline-2-carboxylic acid | |
CAS RN |
333312-06-4 | |
Record name | 7-Methylthieno[2,3-b]quinoline-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333312-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-methylthieno[2,3-b]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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